2-{3-[(6-Oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
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Overview
Description
2-{3-[(6-Oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C14H13N5O and its molecular weight is 267.292. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
Compounds synthesized from 2-{3-[(6-Oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile have shown promise in antimicrobial and antitumor activities. For instance, a study by Elewa et al. (2021) demonstrated the synthesis of new pyridines with significant antibacterial and antitumor properties.
Biological Activity Studies
Another research by Ravi et al. (2020) focused on azo molecules derived from pyridine derivatives, exhibiting potent antimicrobial activity and promise in biological applications.
Antiproliferative Activity
In a study conducted by Awadallah et al. (2013), compounds bearing a pyrazoline moiety and derived from pyridine carbonitrile showed significant antiproliferative activity against various cancer cell lines, indicating potential in cancer treatment research.
Optical and Spectroscopic Analysis
Compounds like 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile, studied by Cetina et al. (2010), have been analyzed for their optical properties and potential in fluorescence applications.
Anti-inflammatory and Antimicrobial Effects
A study by Alam et al. (2012) on dihydropyrimidine-5-carbonitrile derivatives highlighted their anti-inflammatory and antimicrobial actions, showing therapeutic potential in these areas.
Inhibition of Copper Corrosion
Research into the inhibition effect of pyrazole pyridine derivatives against copper corrosion, as conducted by Sudheer & Quraishi (2015), presents applications in material science and corrosion prevention.
Mechanism of Action
Target of Action
Compounds with a pyridazinone structure are often associated with various biological activities. For instance, some pyridazinone derivatives are known to have anticonvulsant activity . Therefore, it’s possible that “2-{3-[(6-Oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile” might interact with similar targets.
Properties
IUPAC Name |
2-[3-[(6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c15-7-12-3-1-5-16-14(12)18-8-11(9-18)10-19-13(20)4-2-6-17-19/h1-6,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGWZQVFMQRACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C#N)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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